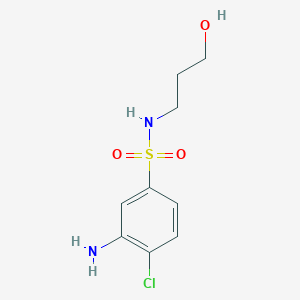

3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide

CAS No.: 1097827-14-9

Cat. No.: VC3346268

Molecular Formula: C9H13ClN2O3S

Molecular Weight: 264.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097827-14-9 |

|---|---|

| Molecular Formula | C9H13ClN2O3S |

| Molecular Weight | 264.73 g/mol |

| IUPAC Name | 3-amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C9H13ClN2O3S/c10-8-3-2-7(6-9(8)11)16(14,15)12-4-1-5-13/h2-3,6,12-13H,1,4-5,11H2 |

| Standard InChI Key | MFEKIEBQBAIWJD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)NCCCO)N)Cl |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)NCCCO)N)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide possesses a complex molecular structure featuring multiple functional groups attached to a benzene ring core. Based on the compound's name and structural analogs, the chemical arrangement includes:

-

A benzenesulfonamide core structure with a sulfonamide (SO₂NH-) linkage

-

An amino group (-NH₂) at position 3 of the benzene ring

-

A chloro substituent (-Cl) at position 4 of the benzene ring

-

A 3-hydroxypropyl chain (-CH₂CH₂CH₂OH) attached to the sulfonamide nitrogen

The compound has been identified with CAS number 1097827-14-9, as referenced in available scientific databases . Drawing from structural analogs, the molecular formula would be C₉H₁₃ClN₂O₃S with an approximate molecular weight of 264.73 g/mol.

The spatial arrangement of these functional groups creates a unique three-dimensional structure that influences the compound's reactivity and potential biological interactions. The amino and chloro groups create an asymmetric electron distribution across the benzene ring, while the hydroxypropyl chain extends from the sulfonamide nitrogen, providing additional sites for interaction.

Physical Properties

The physical properties of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide can be inferred from similar benzenesulfonamide derivatives. Compounds with similar structures, such as those described in search results, typically exist as crystalline solids at room temperature .

The combination of functional groups in this compound creates an interesting solubility profile:

-

The hydrophilic elements (amino group, sulfonamide linkage, and terminal hydroxyl) enhance water solubility

-

The lipophilic components (benzene ring and chloro substituent) contribute to solubility in organic solvents

-

The hydroxypropyl chain likely improves aqueous solubility compared to related compounds with alkyl substituents

This balance of hydrophilic and lipophilic elements suggests moderate water solubility and good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. This property profile is consistent with other substituted benzenesulfonamides that contain both polar and nonpolar elements .

The melting point would likely fall within the range typical for benzenesulfonamides, approximately 150-250°C, though this would need experimental confirmation. The compound would also be expected to exhibit pH-dependent solubility due to the presence of the amino group, which can be protonated under acidic conditions.

Chemical Reactivity

-

The sulfonamide group (SO₂NH-):

-

Acts as a weak acid

-

Participates in hydrogen bonding

-

Serves as a linking element that influences the electronic properties of the molecule

-

-

The amino group (-NH₂) at position 3:

-

Functions as a nucleophile in substitution reactions

-

Can undergo diazotization reactions

-

Participates in hydrogen bonding as both donor and acceptor

-

Exhibits basic properties

-

-

The chloro substituent at position 4:

-

Exerts electron-withdrawing effects on the aromatic ring

-

Can undergo nucleophilic aromatic substitution under appropriate conditions

-

Modifies the electronic distribution across the molecule

-

-

The hydroxypropyl substituent:

-

The terminal hydroxyl group can participate in typical alcohol reactions

-

Provides additional hydrogen bonding capabilities

-

May undergo oxidation or esterification reactions

-

The presence of chlorine adjacent to the amino group on the benzene ring creates a unique electronic environment similar to that observed in 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide . This arrangement may influence reaction pathways and rates, particularly for transformations involving the amino group.

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide would typically involve multiple steps to introduce the various functional groups in the correct arrangement. Based on synthetic approaches for related compounds, several potential routes can be proposed:

-

Direct coupling approach:

-

Starting with 3-amino-4-chlorobenzenesulfonyl chloride

-

Reaction with 3-hydroxypropylamine in the presence of a base

-

The reaction would likely proceed under mild conditions (0-25°C) with careful temperature control

-

-

Functional group modification approach:

-

Starting with a suitable benzenesulfonamide derivative

-

Sequential introduction of functional groups (chlorination, amination)

-

Protection/deprotection strategies may be necessary to achieve selectivity

-

-

Reduction approach:

-

Beginning with 3-nitro-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide

-

Reduction of the nitro group to an amino group using appropriate reducing agents

-

This approach parallels methods used for similar compounds, where reduction of nitro groups to amino groups is a common transformation

-

Drawing parallels with synthetic processes described for related compounds, the synthesis would need careful temperature control, as some reactions can be highly exothermic . Solvent selection would be critical, with dichloromethane, tetrahydrofuran, or toluene being potential candidates for various steps in the synthesis.

Purification Methods

The purification of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide would employ standard techniques used for similar organic compounds, adapted to its specific physicochemical properties:

-

Crystallization/Recrystallization:

-

Selection of appropriate solvent systems based on solubility profile

-

Potential solvent combinations might include ethanol/water or acetone/hexane

-

Controlled cooling rates to optimize crystal formation and purity

-

-

Chromatographic methods:

-

Column chromatography using silica gel with appropriate solvent systems

-

Preparative HPLC for higher purity requirements

-

Flash chromatography for more efficient separation

-

-

Extraction procedures:

-

Liquid-liquid extraction exploiting the compound's differential solubility

-

Acid-base extraction utilizing the amino group's basicity

-

Multiple washing steps to remove impurities

-

Based on procedures described for related compounds, purification might involve initial isolation by filtration, washing with water, and subsequent recrystallization . The purified compound would then be subjected to analytical characterization to confirm identity and purity.

Biological Activities and Applications

Pharmacological Properties

The pharmacological profile of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide can be inferred from the known activities of structurally related sulfonamides. The compound's unique combination of functional groups suggests several potential biological activities:

-

Enzyme inhibition potential:

-

Sulfonamides are known to inhibit various enzymes, particularly carbonic anhydrases

-

The specific arrangement of amino, chloro, and hydroxypropyl groups might confer selectivity for certain enzyme isoforms

-

This inhibitory activity forms the basis for many therapeutic applications of sulfonamides

-

-

Antimicrobial properties:

-

Many sulfonamides exhibit antibacterial activity through inhibition of folate synthesis

-

The presence of the amino group at position 3 and chloro at position 4 may influence the antimicrobial spectrum and potency

-

This activity would parallel that of other substituted benzenesulfonamides that have established antibacterial properties

-

-

Anti-inflammatory potential:

-

Certain sulfonamides demonstrate anti-inflammatory effects

-

The specific substitution pattern might modulate this activity

-

The hydroxypropyl group could influence pharmacokinetic properties relevant to anti-inflammatory action

-

The compound's structural features suggest it may exhibit multiple pharmacological activities, potentially with different potencies across various biological targets. Its sulfonamide core, combined with the specific arrangement of substituents, creates a unique pharmacophore that could interact with various biological macromolecules .

Structure-Activity Relationships

The relationship between the structure of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide and its biological activities can be analyzed through comparison with structurally related compounds:

-

Impact of the amino group at position 3:

-

Influence of the chloro substituent at position 4:

-

Role of the hydroxypropyl chain:

-

Provides additional hydrogen bonding opportunities

-

May influence pharmacokinetic properties including absorption and distribution

-

Could impact selectivity for specific biological targets

-

Similar hydroxyl-containing analogs show distinct solubility and activity profiles

-

Systematic comparison with compounds containing variations in these key structural elements would provide valuable insights into structure-activity relationships. The unique combination of these three key functional groups likely creates a distinctive interaction profile with biological targets that differs from compounds possessing only one or two of these features.

Comparative Analysis with Structural Analogs

Comparison with Similar Benzenesulfonamides

Several compounds in the search results share structural similarities with 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide. A comparative analysis reveals important structural differences and their potential impact on properties:

This comparison highlights how subtle structural differences can potentially lead to significant variations in physicochemical properties and biological activities. The specific arrangement in 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide creates a unique compound with potentially distinctive characteristics compared to these analogs.

Structure-Property Relationships

The relationships between structural features and various properties provide insights into the behavior of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide:

-

Solubility considerations:

-

The hydroxypropyl group enhances water solubility compared to alkyl analogs

-

The amino group contributes to water solubility through hydrogen bonding and potential protonation

-

The chloro substituent increases lipophilicity, potentially aiding membrane permeability

-

This balance of hydrophilic and lipophilic elements creates a unique solubility profile

-

-

Stability factors:

-

The chloro substituent may enhance stability against oxidative degradation

-

The aromatic amino group might undergo metabolic transformations including acetylation

-

The hydroxyl group could be susceptible to phase II metabolism (glucuronidation, sulfation)

-

These factors collectively influence the compound's metabolic stability

-

-

Binding interactions:

-

The sulfonamide group can form hydrogen bonds and ionic interactions

-

The amino group provides additional hydrogen bonding capabilities

-

The chloro substituent can participate in hydrophobic interactions

-

The hydroxyl group offers another hydrogen bonding site

-

This combination creates multiple binding modes with potential biological targets

-

-

Acid-base properties:

-

The sulfonamide group exhibits mild acidity

-

The aromatic amino group demonstrates weak basicity

-

These properties influence the compound's ionization state at physiological pH

-

The ionization profile affects distribution, protein binding, and receptor interactions

-

Understanding these structure-property relationships is essential for predicting the compound's behavior in biological systems and for designing derivatives with optimized properties for specific applications.

Analytical Methods

Characterization Techniques

Comprehensive characterization of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide would employ multiple analytical techniques:

-

Spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR would show characteristic patterns for aromatic protons, amino protons, sulfonamide NH, and hydroxypropyl chain

-

¹³C NMR would identify carbon environments including aromatic carbons and the hydroxypropyl chain

-

These techniques provide definitive structural confirmation

-

-

Infrared (IR) spectroscopy:

-

Would identify key functional groups: N-H stretching (amino and sulfonamide), S=O stretching (sulfonamide), O-H stretching (hydroxyl), C-Cl stretching

-

Provides complementary structural information to NMR

-

-

UV-Visible spectroscopy:

-

Would show characteristic absorption patterns due to the aromatic system modified by amino and chloro substituents

-

Useful for quantitative analysis and purity assessment

-

-

-

Mass spectrometry:

-

Would confirm the molecular weight and provide fragmentation patterns

-

High-resolution mass spectrometry would confirm the molecular formula

-

Tandem MS techniques would provide structural information through fragmentation analysis

-

-

X-ray crystallography:

-

Would provide definitive three-dimensional structural information if suitable crystals can be obtained

-

Would reveal bond angles, lengths, and molecular packing in the solid state

-

These techniques in combination would provide comprehensive structural characterization similar to what has been reported for related compounds in the search results .

Detection and Quantification Methods

For detection and quantification of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide in various matrices:

-

Chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC with UV detection (typically at wavelengths where the aromatic system absorbs, 240-280 nm)

-

LC-MS/MS for enhanced sensitivity and specificity

-

Various mobile phase compositions (acetonitrile/water or methanol/water with buffer modifiers)

-

-

Thin-Layer Chromatography (TLC):

-

Qualitative analysis and reaction monitoring

-

Visualization using UV light or appropriate staining reagents

-

-

-

Spectrophotometric methods:

-

Direct UV spectrophotometry for simple matrices

-

Derivative spectroscopy for enhanced selectivity

-

Potential for colorimetric assays based on reactions of the amino group

-

-

Method validation parameters:

-

Linearity across an appropriate concentration range

-

Limits of detection and quantification

-

Precision (intra-day and inter-day variability)

-

Accuracy (recovery studies)

-

Selectivity/specificity (ability to distinguish from structural analogs)

-

These analytical methods would be essential for quality control, pharmacokinetic studies, and other research applications involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume